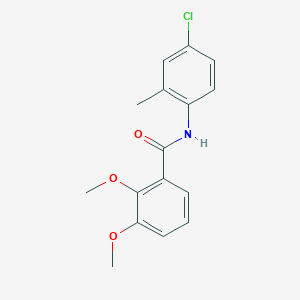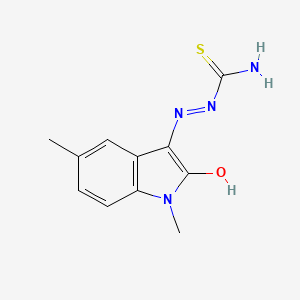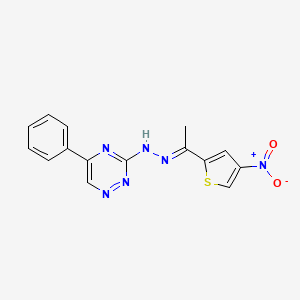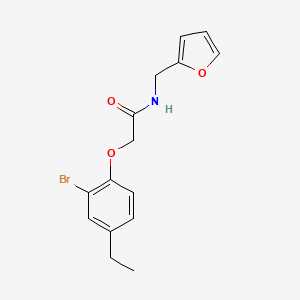
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide, commonly known as BML-190, is a selective antagonist of the cannabinoid receptor 2 (CB2). The CB2 receptor is a G protein-coupled receptor that is primarily expressed on immune cells and is involved in modulating the immune response. BML-190 has been shown to have potential therapeutic applications in the treatment of various inflammatory and immune-related diseases.
Mécanisme D'action
BML-190 selectively binds to and blocks the N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide receptor, which is primarily expressed on immune cells. By blocking the N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide receptor, BML-190 inhibits the activation of immune cells and the release of pro-inflammatory cytokines. This leads to a reduction in inflammation and immune-mediated tissue damage.
Biochemical and Physiological Effects
BML-190 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, BML-190 has been shown to have analgesic effects in animal models of pain. It has also been shown to have potential neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BML-190 in lab experiments is its selectivity for the N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide receptor. This allows researchers to specifically target the immune system and study its effects on inflammation and immune-mediated diseases. However, one limitation of using BML-190 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on BML-190. One area of interest is the potential use of BML-190 in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of BML-190 in the treatment of various types of cancer, particularly those that are associated with inflammation and immune dysfunction. Additionally, further research is needed to better understand the mechanism of action of BML-190 and its potential effects on other systems in the body.
Méthodes De Synthèse
BML-190 can be synthesized using a modified version of the method described by Huffman et al. (1994). The synthesis involves the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-chloro-2-methylaniline to form the amide.
Applications De Recherche Scientifique
BML-190 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases. It has been shown to have anti-inflammatory effects in animal models of arthritis, multiple sclerosis, and colitis. BML-190 has also been shown to have potential antitumor effects in various cancer cell lines.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-9-11(17)7-8-13(10)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFSERCZVBDXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2,3-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)
![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![6-(1,3-benzodioxol-5-ylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5759811.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)

![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)
![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5759871.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)